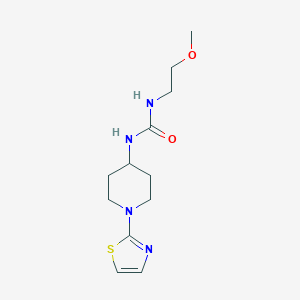![molecular formula C22H18Cl2N2O3 B2466701 3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 951896-09-6](/img/structure/B2466701.png)
3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C22H18Cl2N2O3 and its molecular weight is 429.3. The purity is usually 95%.
BenchChem offers high-quality 3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Therapy
The compound has been investigated for its potential in precision anticancer therapy. Researchers synthesized dichlorophenylfurylnicotinamidine regioisomers from dichlorophenylfurylnicotinonitriles. Among these, 6-[5-(2,4-dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride demonstrated the highest overall potency against cancer cell lines, with a median GI50 of 1.65 μM. Molecular modeling revealed its favorable chemical reactivity .
H5N1 Antiviral Activity
The compound 2,5-dimethyl-N-[(2-(benzyl)thio]ethyl)furan-3-carboxamide has shown micromolar potency against the H5N1 virus. This suggests potential applications in antiviral drug development .
Voltage-Dependent Blockers
A series of 5-substituted 2-furfuramides, including derivatives of our compound, were reported as potent voltage-dependent blockers of the human Nav1.8 channel. These compounds exhibit IC50 values below 10 nM, making them promising candidates for pain management and neurological disorders .
Quantum Chemical Modeling
The compound’s electronic structure and chemical reactivity have been explored through computational assessments. Understanding its HOMO-LUMO gap and reactivity aids in rational design for further optimization .
Structure-Activity Relationships
Researchers have analyzed the ability to modulate potency and toxicity by varying the dichlorophenyl ring. Substituent changes to the terminal phenyl ring can shift the therapeutic profile from cytotoxic to cytostatic behavior .
Medicinal Chemistry Optimization
These initial findings warrant ongoing medicinal chemistry efforts to identify clinical candidates with enhanced selectivity and wider therapeutic windows. The interdisciplinary approach combining organic synthesis, biological screening, and quantum chemical modeling provides a framework for systematic improvement of this novel chemotype .
properties
IUPAC Name |
11-[5-(2,6-dichlorophenyl)furan-2-carbonyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3/c23-15-3-1-4-16(24)21(15)18-7-8-19(29-18)22(28)25-10-13-9-14(12-25)17-5-2-6-20(27)26(17)11-13/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTGVZIUYAGKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(O4)C5=C(C=CC=C5Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

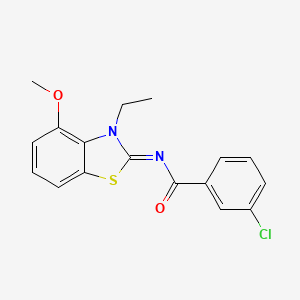
![4-[(Pyrrolidin-2-yl)methoxy]quinoline](/img/structure/B2466620.png)

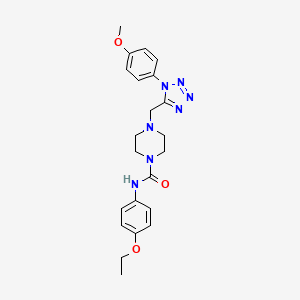
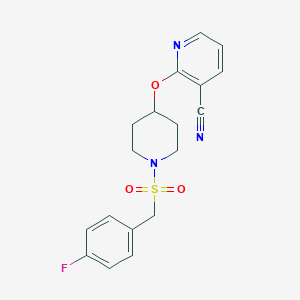
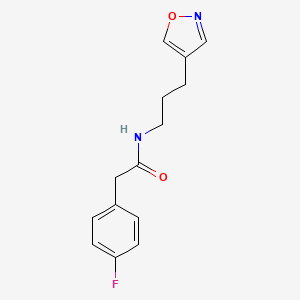
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2466629.png)
![9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466631.png)
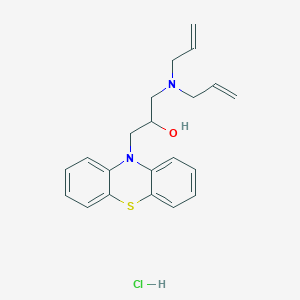
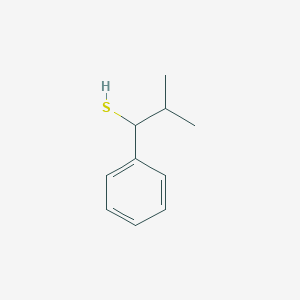
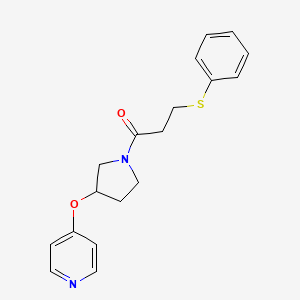

![1'-(1-(4-Chlorophenyl)cyclopentanecarbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2466639.png)
